

Application Notes and Protocols for GNE-7915 Administration in Non-Human Primates

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Compound of Interest

Compound Name: GNE-7915

Cat. No.: B612097

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of **GNE-7915**, a potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, in non-human primate (NHP) models. The information is compiled from preclinical toxicology and pharmacology studies, offering insights into dosing, formulation, observed effects, and relevant experimental protocols.

Introduction to GNE-7915 and its Application in NHP Studies

GNE-7915 is a brain-penetrant LRRK2 inhibitor that has been evaluated in non-human primates to understand its safety and pharmacological profile. As mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, inhibitors like **GNE-7915** are of high interest for therapeutic development. NHP studies are critical for assessing potential on-target and off-target effects in a translational species before human clinical trials.

The primary finding from repeat-dose studies in macaques, cynomolgus, and rhesus monkeys is the induction of a mild and reversible cytoplasmic vacuolation of type II pneumocytes in the lungs.^{[1][2][3][4][5][6][7][8][9]} This effect is considered "on-target," meaning it is a direct consequence of LRRK2 kinase inhibition.^{[1][4][6][8]} Importantly, these histological changes have not been associated with measurable deficits in pulmonary function.^{[2][4][5][9]}

Quantitative Data Summary

The following tables summarize the dosing and key findings from various studies of **GENE-7915** in non-human primates.

Table 1: **GENE-7915** Dosing Regimens in Non-Human Primates

Species	Dose	Dosing Regimen	Study Duration	Reference(s)
Macaques	30 mg/kg	Twice daily (BID)	2 weeks	[1] [2] [5]
Cynomolgus Monkeys	65 mg/kg/day	Once daily	7 days	[3] [10]
Rhesus Monkeys	22.5 mg/kg	Twice daily (BID)	14 days	[3] [10]

Table 2: Pharmacokinetic Parameters of **GENE-7915** in Non-Human Primates

Species	Dose	Cmax	Tmax	AUC	Half-life	Reference(s)
Cynomolgus/Rhesus	Data not available in public literature	Data not available in public literature	Data not available in public literature	Data not available in public literature	Data not available in public literature	

Note: Specific quantitative pharmacokinetic parameters for **GENE-7915** in non-human primates are not readily available in the public domain and would typically be found in detailed study reports.

Table 3: Summary of Key Observations in Non-Human Primates

Finding	Description	Reversibility	Functional Consequence	Reference(s)
Pulmonary Histopathology	Mild cytoplasmic vacuolation of type II pneumocytes, accumulation of lamellar bodies.	Fully reversible after a 2-week dose-free period.	No measurable deficits in pulmonary function tests.	[1] [2] [3] [4] [5] [6] [7] [8] [9]
Biomarker Modulation	Decrease in urinary di-docosahexaenoyl (22:6) bis(monoacylglycerol) phosphate (di-22:6-BMP).	Levels returned to baseline after a 13-day recovery period.	Indicates target engagement and lysosomal dysregulation.	[11]

Experimental Protocols

The following are detailed protocols for key experiments involving the administration of **GNE-7915** to non-human primates. These are synthesized from best practices and available study details.

GNE-7915 Formulation for Oral Administration

This protocol describes the preparation of a **GNE-7915** suspension for oral gavage.

Materials:

- **GNE-7915** powder
- Methylcellulose (400 cP)
- Sterile, deionized water
- Magnetic stirrer and stir bar

- Beakers
- Graduated cylinders

Procedure:

- Prepare a 0.5% (w/v) methylcellulose solution. For 100 mL:
 1. Heat approximately 30-40 mL of deionized water to 60-80°C.
 2. In a separate beaker, weigh out 0.5 g of methylcellulose.
 3. Slowly add the heated water to the methylcellulose while stirring to create a uniform dispersion.
 4. Add cold deionized water to bring the final volume to 100 mL and continue stirring in a cold bath until the solution becomes clear and viscous.
- Weigh the required amount of **GNE-7915** powder for the desired concentration.
- Slowly add the **GNE-7915** powder to the 0.5% methylcellulose vehicle while stirring continuously to ensure a homogenous suspension.
- Maintain stirring until the time of administration to prevent settling.

Oral Administration via Gavage

Procedure:

- The non-human primate is appropriately restrained according to institutional animal care and use committee (IACUC) guidelines.
- The dosing volume is calculated based on the most recent body weight of the animal.
- The **GNE-7915** suspension is drawn into a syringe fitted with a gavage tube of appropriate length and gauge for the size of the animal.
- The gavage tube is gently inserted into the esophagus, and the suspension is administered.

- The animal is monitored post-administration for any signs of distress.

Blood Sampling for Pharmacokinetic Analysis

Procedure:

- Collect blood samples from a suitable vessel (e.g., femoral or saphenous vein) at predetermined time points. A typical schedule for a pharmacokinetic study would be: pre-dose (0 h), and at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
- Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
- Process the blood samples by centrifugation to separate plasma.
- Store plasma samples at -80°C until analysis by a validated bioanalytical method (e.g., LC-MS/MS).

Lung Tissue Collection and Histopathology

Procedure:

- At the scheduled necropsy, the lungs are carefully excised.
- The lungs are infused with 10% neutral buffered formalin via the trachea to ensure proper fixation and prevent alveolar collapse.
- The fixed lung tissue is then trimmed and processed for routine paraffin embedding.
- Sections of 5 µm thickness are cut and stained with hematoxylin and eosin (H&E) for microscopic examination.
- A board-certified veterinary pathologist evaluates the slides for any histopathological changes, with a focus on the morphology of type II pneumocytes.

Pulmonary Function Testing

While specific details from the **GNE-7915** studies are limited, a general approach to pulmonary function testing in anesthetized NHPs can include:

- Measurement of Arterial Blood Gases: To determine the PaO₂/FiO₂ (P/F) ratio as an indicator of oxygenation.
- Respiratory Mechanics: Measurement of lung compliance and resistance using a ventilator.
- These tests are typically performed at baseline and at the end of the treatment period to assess any functional changes in the lungs.

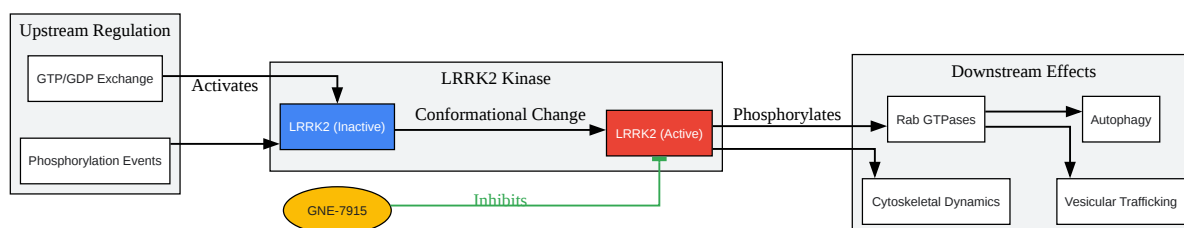
Urinary Biomarker Analysis (di-22:6-BMP)

Procedure:

- Urine samples are collected from the animals at baseline and throughout the study.
- Samples are stored at -80°C until analysis.
- Urinary concentrations of di-22:6-BMP are measured using a validated UPLC-MS/MS method.^[4]
- Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.

Visualizations

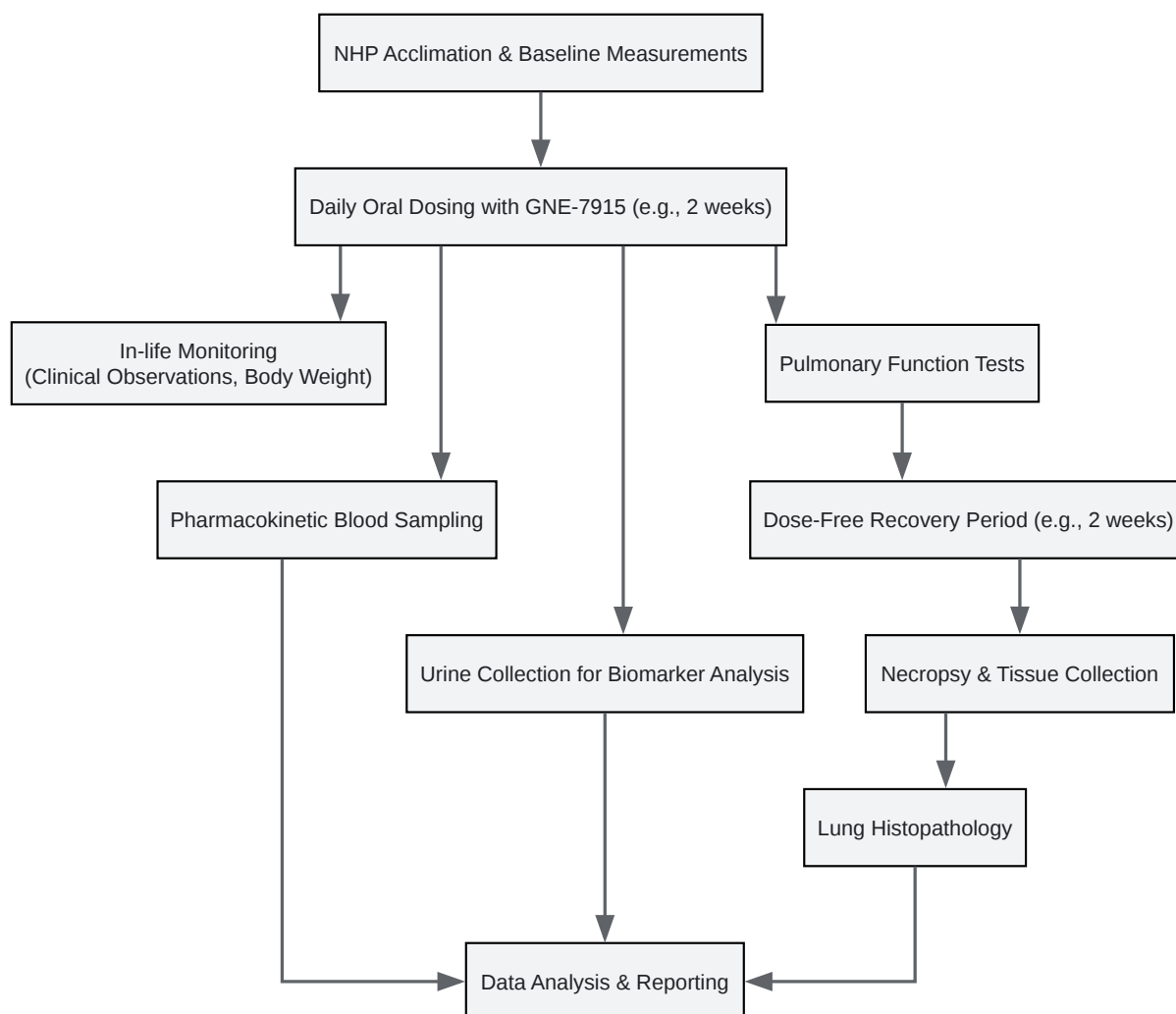
LRRK2 Signaling Pathway and Inhibition



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Caption: LRRK2 signaling pathway and mechanism of **GNE-7915** inhibition.

Experimental Workflow for NHP Toxicology Study



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